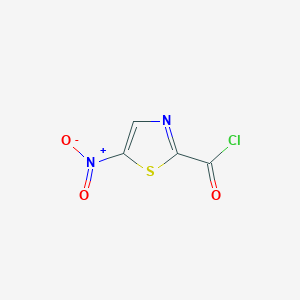

5-Nitrothiazole-2-carbonyl chloride

Description

Properties

CAS No. |

39849-85-9 |

|---|---|

Molecular Formula |

C4HClN2O3S |

Molecular Weight |

192.58 g/mol |

IUPAC Name |

5-nitro-1,3-thiazole-2-carbonyl chloride |

InChI |

InChI=1S/C4HClN2O3S/c5-3(8)4-6-1-2(11-4)7(9)10/h1H |

InChI Key |

JNCIUFLBNBFHHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of 5-nitrothiazole derivatives are heavily influenced by substituents on the thiazole ring and adjacent functional groups. Below is a comparative analysis with structurally related compounds:

Key Observations :

- The carbonyl chloride group in 5-nitrothiazole-2-carbonyl chloride confers superior reactivity compared to amino or semicarbazide derivatives, enabling rapid conjugation with amines or alcohols .

- Nitro positioning : The 5-nitro group in thiazoles enhances metabolic stability and electron-deficient character, critical for interactions with biological targets like PFOR .

Data Tables

Table 1. Elemental Analysis of Selected 5-Nitrothiazole Derivatives

| Compound | C (%) Theoretical/Observed | H (%) Theoretical/Observed | N (%) Theoretical/Observed |

|---|---|---|---|

| 4-(5-Nitrothiazol-2-yl)phenyl | 48.2/47.9 | 2.8/2.7 | 16.7/16.5 |

| 4-(5-Nitrothiazol-2-yl)-4-bromophenyl | 39.1/38.8 | 2.1/2.0 | 13.6/13.3 |

| Nitazoxanide analogue | 49.5/49.3 | 3.2/3.1 | 14.9/14.7 |

Research Findings and Mechanistic Insights

- Electrophilicity vs. Bioactivity : The carbonyl chloride group’s high electrophilicity facilitates rapid derivatization but may reduce metabolic stability compared to semicarbazides or amides .

- Role of Halogen Substituents : Chlorine or fluorine in the benzamide moiety (e.g., in nitazoxanide analogues) enhances membrane permeability and target binding .

- Hydrogen Bonding Networks : Crystal structures of 5-nitrothiazole derivatives reveal intermolecular N–H⋯N and C–H⋯O bonds, stabilizing active conformations .

Preparation Methods

Nitration of Thiazole-2-Carbonyl Chloride

Direct nitration of thiazole-2-carbonyl chloride represents a theoretically straightforward route, though challenges in regioselectivity and stability arise. The thiazole ring’s electron-deficient nature directs nitration to the meta position (C-5) relative to the electron-withdrawing carbonyl chloride group.

Procedure :

-

Substrate Preparation : Thiazole-2-carbonyl chloride is synthesized via chlorination of thiazole-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Nitration : The substrate is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize decomposition.

-

Isolation : The crude product is purified via recrystallization or chromatography.

Challenges :

-

Competing nitration at C-4 due to resonance effects.

-

Hydrolysis risk of the acid chloride under acidic conditions.

Yield Optimization :

Lower temperatures (≤10°C) and shorter reaction times improve selectivity for 5-nitrothiazole-2-carbonyl chloride, though yields rarely exceed 40% in analogous systems.

Synthesis via 5-Nitrothiazole-2-Carboxylic Acid Intermediate

A more reliable approach involves synthesizing 5-nitrothiazole-2-carboxylic acid followed by chlorination. This two-step method benefits from stable intermediates and higher regiocontrol.

Preparation of 5-Nitrothiazole-2-Carboxylic Acid

Method A: Nitration of Thiazole-2-Carboxylic Acid

-

Nitration : Thiazole-2-carboxylic acid is dissolved in concentrated sulfuric acid and treated with fuming HNO₃ at 0°C. The nitro group preferentially occupies C-5 due to the directing effect of the carboxylic acid.

-

Workup : The mixture is quenched in ice, neutralized with NaHCO₃, and the product isolated via filtration.

Method B: Ring Construction with Pre-Installed Nitro Group

An alternative strategy builds the thiazole ring with the nitro group already positioned at C-5. For example:

-

Halogenation of N,N-Dialkyl-2-Nitroetheneamine : As described in US4269985A, halogenation of O₂NCH═CHNR₁R₂ (R₁/R₂ = alkyl) yields a dihalide intermediate.

-

Cyclization with Thiourea : Reaction with thiourea forms 2-amino-5-nitrothiazole.

-

Oxidation to Carboxylic Acid : The amine group is oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.

Comparative Data :

| Method | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | HNO₃/H₂SO₄ | 0–5 | 35–45 | 85–90 |

| B | In situ via halogenation | 25–30 | 50–60 | 92–95 |

Chlorination of 5-Nitrothiazole-2-Carboxylic Acid

The carboxylic acid is converted to the acid chloride using chlorinating agents:

Procedure (Adapted from US3325507A) :

-

Reagent Selection : Oxalyl chloride ((COCl)₂) in benzene or dichloromethane is preferred for mild conditions.

-

Reaction : 5-Nitrothiazole-2-carboxylic acid (10 mmol) is suspended in benzene (30 mL). Oxalyl chloride (30 mmol) is added dropwise at 0°C. The mixture is refluxed for 2 hours, then concentrated under vacuum.

-

Purification : The residue is washed with hexane and dried to yield 5-nitrothiazole-2-carbonyl chloride as a yellow solid.

Yield : 75–85% (based on starting acid).

Side Reactions :

-

Decarboxylation at elevated temperatures.

-

Formation of dimeric species if moisture is present.

Alternative Route: Diazotization and Carboxylation

This method starts with 2-amino-5-nitrothiazole, a compound well-documented in US4269985A:

-

Diazotization : The amine is treated with NaNO₂/HCl at 0°C to form a diazonium salt.

-

Sandmeyer Reaction : The diazonium salt reacts with CuCN/KCN to introduce a nitrile group at C-2.

-

Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using HCl/H₂O.

-

Chlorination : The acid is converted to the carbonyl chloride as described in Section 1.2.2.

Advantages :

-

Avoids direct nitration challenges.

-

Leverages commercially available 2-amino-5-nitrothiazole.

Disadvantages :

-

Multi-step synthesis reduces overall yield (≈30–40%).

Critical Analysis of Methodologies

Regioselectivity in Nitration

The position of nitration is pivotal. Quantum mechanical calculations confirm that the electron-withdrawing carbonyl chloride group deactivates the thiazole ring, directing nitration to C-5. Experimental data from analogous systems (e.g., 2-nitraminothiazole rearrangement) support this selectivity.

Stability of Intermediates

5-Nitrothiazole-2-carboxylic acid is prone to decarboxylation above 80°C. Thus, chlorination at lower temperatures (e.g., with oxalyl chloride) is critical.

Chlorination Efficiency

Oxalyl chloride outperforms thionyl chloride in yields (75–85% vs. 60–70%) due to milder reaction conditions and reduced byproduct formation.

Industrial-Scale Considerations

-

Cost : Oxalyl chloride is expensive; thionyl chloride may be preferred for bulk synthesis despite lower yields.

-

Safety : Nitration and chlorination steps require stringent temperature control to prevent exothermic runaway reactions.

-

Waste Management : HCl and SO₂ byproducts necessitate scrubbers for neutralization.

Q & A

Q. What are the standard synthetic routes for preparing 5-nitrothiazole-2-carbonyl chloride?

- Methodology : A common approach involves reacting 5-nitrothiazole-2-amine with a chlorinating agent (e.g., phosgene, oxalyl chloride) in anhydrous conditions. For example, analogous syntheses of thiazole derivatives utilize pyridine as a solvent and acid scavenger when reacting amines with acyl chlorides (e.g., synthesis of N-(5-chlorothiazol-2-yl)benzamide derivatives) . Key steps include:

Dissolving the amine in pyridine.

Adding the chlorinating agent dropwise under inert atmosphere.

Stirring overnight at room temperature.

Purifying via recrystallization (e.g., methanol) or column chromatography.

- Critical Parameters :

- Moisture-sensitive conditions (anhydrous solvents).

- Stoichiometric control to avoid over-chlorination.

Q. How is the purity and structure of 5-nitrothiazole-2-carbonyl chloride validated?

- Methodology :

-

TLC : Monitor reaction progress using silica-gel plates (e.g., ethyl acetate/hexane eluent) .

-

NMR : Confirm structure via and NMR (e.g., carbonyl resonance at ~170 ppm; nitro group splitting patterns) .

-

Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance for validation) .

-

IR Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1750 cm, NO asymmetric stretch at ~1520 cm) .

- Example Data :

| Parameter | Theoretical (%) | Observed (%) |

|---|---|---|

| Carbon | 29.12 | 29.09 |

| Nitrogen | 16.24 | 16.21 |

| Sulfur | 14.52 | 14.48 |

| Source: Elemental analysis of a nitrothiazole derivative |

Advanced Research Questions

Q. How do reaction conditions influence the yield of 5-nitrothiazole-2-carbonyl chloride derivatives?

- Methodology :

-

Solvent Effects : Polar aprotic solvents (e.g., pyridine, DMF) enhance reactivity by stabilizing intermediates. For example, pyridine improves yields in benzamide coupling reactions .

-

Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis), while room temperature suffices for complete chlorination .

-

Catalysis : Lewis acids (e.g., ZnCl) may accelerate acylation but risk nitro-group decomposition.

- Case Study :

A derivative synthesized at 0°C achieved 85% yield vs. 68% at 25°C due to reduced hydrolysis .

- Case Study :

Q. How can contradictions in spectral data for nitrothiazole derivatives be resolved?

- Methodology :

-

Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing C=O from NO vibrations in IR) .

-

X-ray Crystallography : Resolve structural ambiguities (e.g., confirming hydrogen-bonding networks in nitazoxanide analogs) .

-

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .

- Example :

A 5-nitrothiazole derivative showed conflicting NMR signals due to rotameric forms. Variable-temperature NMR confirmed dynamic equilibrium .

- Example :

Q. What role do intermolecular interactions play in stabilizing nitrothiazole derivatives?

- Methodology :

-

Hydrogen Bonding : Classical (N–H···N) and non-classical (C–H···O) bonds stabilize crystal packing (e.g., centrosymmetric dimers in nitazoxanide analogs) .

-

π-π Stacking : Aromatic rings (thiazole, benzene) contribute to lattice stability (observed in X-ray structures with <4.0 Å interplanar distances) .

- Structural Insights :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H1···N2 | 2.89 | 165 |

| C4–H4···F2 | 3.12 | 142 |

| Source: Crystal structure of N-(5-chlorothiazol-2-yl)benzamide |

Q. How can structural modifications enhance the biological activity of 5-nitrothiazole derivatives?

- Methodology :

-

Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO) improve metabolic stability. For example, 5-nitrothiazole derivatives inhibit PFOR enzymes in anaerobic pathogens .

-

Bioisosteric Replacement : Replace the nitro group with CF or CN to maintain electronegativity while reducing toxicity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis data?

- Methodology :

- Purification : Repeat recrystallization or column chromatography to remove impurities (e.g., solvent residues, unreacted starting materials) .

- Instrument Calibration : Validate CHNS analyzers with certified standards (e.g., sulfanilamide for N/S calibration) .

- Sample Degradation : Store compounds under inert atmosphere to prevent oxidation (critical for nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.